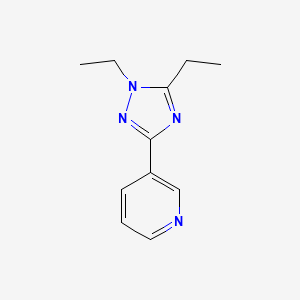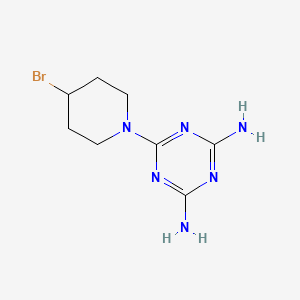
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a bromopiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-bromopiperidine with 2,4-diamino-1,3,5-triazine under specific conditions. One common method is the nucleophilic substitution reaction where the bromine atom on the piperidine ring is replaced by the triazine moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can be subjected to oxidation or reduction reactions to modify its chemical properties.
Coupling Reactions: The triazine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, while the bromopiperidine moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
6-(4-Chloropiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorine atom instead of bromine.
6-(4-Fluoropiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a fluorine atom instead of bromine.
6-(4-Methylpiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine can influence its reactivity and binding properties, making it distinct from its analogs. Bromine’s larger atomic size and different electronic properties compared to chlorine, fluorine, or methyl groups can result in unique chemical behavior and biological activity.
Propiedades
Número CAS |
885268-33-7 |
|---|---|
Fórmula molecular |
C8H13BrN6 |
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
6-(4-bromopiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H13BrN6/c9-5-1-3-15(4-2-5)8-13-6(10)12-7(11)14-8/h5H,1-4H2,(H4,10,11,12,13,14) |
Clave InChI |
WTDDQWHPLHQWRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1Br)C2=NC(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


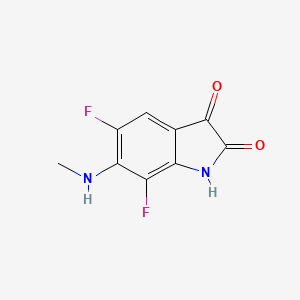
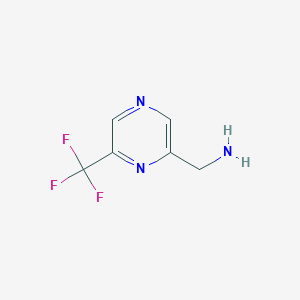
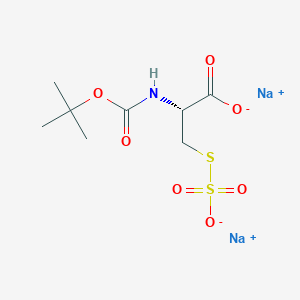
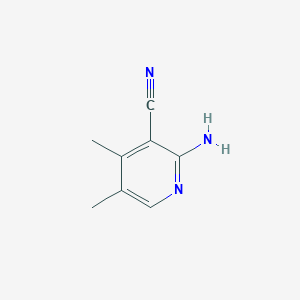
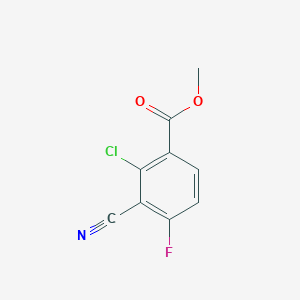
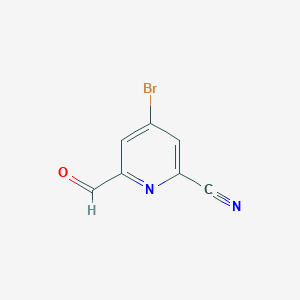
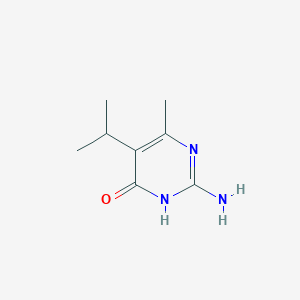


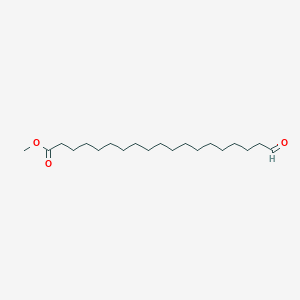

![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

